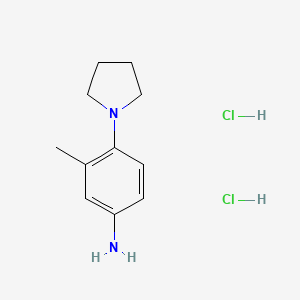

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride

Description

Properties

IUPAC Name |

3-methyl-4-pyrrolidin-1-ylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXXVSPVTXFRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride typically involves the following steps:

Nitration and Reduction: The starting material, 3-methylaniline, undergoes nitration to form 3-methyl-4-nitroaniline. This is followed by reduction to yield 3-methyl-4-aminotoluene.

Pyrrolidinylation: The 3-methyl-4-aminotoluene is then reacted with pyrrolidine under appropriate conditions to introduce the pyrrolidinyl group at the 4-position.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods:

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Chemistry:

In chemistry, 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology:

In biological research, this compound is used to study the interactions of aniline derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine:

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various applications in material science and engineering .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Amines

The compound’s pyrrolidine and methyl substituents differentiate it from other aniline derivatives:

- 4-Aminobenzamidine dihydrochloride: A substrate analogue with a benzamidine group, used in enzyme inhibition studies. Unlike 3-methyl-4-(pyrrolidin-1-yl)aniline, it lacks a cyclic amine substituent, reducing its steric bulk and altering binding affinity in biological systems .

- o-Phenylenediamine dihydrochloride (CAS: 615-28-1) : A diamine derivative with two amine groups on adjacent carbons. Its dihydrochloride salt shares solubility characteristics but exhibits higher reactivity due to the presence of two nucleophilic amine groups .

Table 1: Physicochemical Properties of Selected Compounds

Salt Forms and Stability

Dihydrochloride salts generally improve aqueous solubility compared to free bases. For example:

- 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride : Likely more stable in acidic conditions than its free base form, similar to strychnine hydrochloride (CAS: 455), which is stabilized against oxidation by its salt form .

- 3-Chloroaniline derivatives : Neutral analogs like those used in pyrrolo-pyridine synthesis (e.g., compound 19 in ) lack salt forms, limiting their solubility in aqueous reaction systems .

Key Research Findings and Limitations

- Synthesis Challenges : The discontinued status of the hydrochloride variant (CAS: 1401665-64-2) implies synthetic or stability issues, contrasting with more stable analogs like o-phenylenediamine dihydrochloride .

- Lack of Direct Data : While analogs provide indirect insights, specific pharmacological or kinetic data for this compound are absent in the provided evidence, highlighting a research gap.

Biological Activity

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, which combines a pyrrolidine ring with an aniline moiety, suggests diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

- Molecular Formula : CHClN\

- Molecular Weight : Approximately 239.16 g/mol

Synthesis Methods

The synthesis of this compound can involve several methods, including:

- N-Alkylation : Reaction of 4-(pyrrolidin-1-yl)aniline with methyl halides.

- Reduction Reactions : Utilizing reducing agents like lithium aluminum hydride to yield the desired amine derivatives.

- Electrophilic Substitution : Substituting groups on the aromatic ring to enhance biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.004 |

| Pseudomonas aeruginosa | 0.015 |

These values suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. Preliminary findings indicate that it may inhibit cancer cell proliferation through various mechanisms, including modulation of enzyme activity involved in cell signaling pathways.

IC50 Values in Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) | 9.28 |

| Hepatocellular Carcinoma | 12.5 |

These results highlight its potential as a lead compound for developing new cancer therapies .

The biological effects of this compound are largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows it to bind effectively to various receptors, potentially altering cellular responses.

Research is ongoing to elucidate the precise pathways involved in its biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insight into the potential applications of this compound.

- Study on Pyrrolidine Derivatives : A study examined various pyrrolidine derivatives for their antibacterial and antifungal properties, revealing that modifications to the pyrrolidine ring significantly influenced bioactivity .

- Anticancer Screening : Another study focused on evaluating the antiproliferative effects of related compounds, finding promising results for derivatives similar to this compound against multiple cancer cell lines .

Q & A

Q. What is the standard synthetic route for 3-methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride, and what critical reaction parameters must be controlled?

The synthesis typically involves nucleophilic aromatic substitution between 3-methyl-4-chloronitrobenzene and pyrrolidine under basic conditions (e.g., potassium carbonate in DMF), followed by nitro-group reduction using hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., Fe/HCl). The free base is then converted to the dihydrochloride salt via HCl treatment. Key parameters include:

- Temperature control during substitution (80–100°C) to avoid side reactions.

- Stoichiometric excess of pyrrolidine (1.5–2 eq) to ensure complete substitution.

- pH adjustment during salt formation to prevent decomposition .

Q. How can researchers verify the purity of this compound, and which analytical methods are most reliable?

Purity assessment requires a combination of:

- HPLC/UV-Vis (C18 column, acetonitrile/water mobile phase) to detect organic impurities.

- ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton shifts at δ 6.5–7.2 ppm, pyrrolidine protons at δ 2.5–3.0 ppm).

- Elemental analysis (C, H, N, Cl) to validate stoichiometry.

- TLC (silica gel, ethyl acetate/hexane) for rapid screening .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing kinase inhibitors (e.g., p38 MAPK inhibitors) due to its amine group’s ability to form hydrogen bonds with ATP-binding pockets. It is also used in:

- Fragment-based drug design for optimizing solubility and bioavailability.

- Protease inhibitor development via structural modifications of the pyrrolidine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

Discrepancies often arise from variations in crystallinity , hygroscopicity , or polymorph formation . To address this:

Q. What experimental strategies mitigate instability of the free base during storage?

The free base is prone to oxidation and hygroscopicity. Mitigation approaches include:

- Salt formation (dihydrochloride) to enhance stability.

- Storage under inert atmosphere (argon) at –20°C in amber vials.

- Addition of antioxidants (e.g., BHT) in stock solutions .

Q. How does the pyrrolidine substituent influence the compound’s reactivity in cross-coupling reactions?

The pyrrolidine group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution (e.g., bromination). However, steric hindrance from the pyrrolidine ring may reduce yields in Suzuki-Miyaura couplings . Optimize using:

- Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) for C–N bond formation.

- Microwave-assisted synthesis to enhance reaction rates .

Q. What computational methods are recommended to predict the compound’s binding affinity in kinase targets?

Use molecular docking (AutoDock Vina) with crystal structures of kinase domains (e.g., PDB: 1A9U). Validate via:

- MD simulations (GROMACS) to assess binding stability.

- QSAR models incorporating Hammett constants for substituent effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.